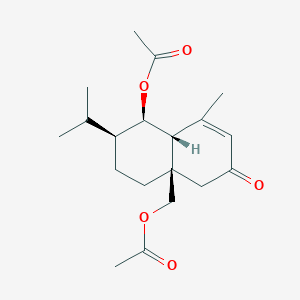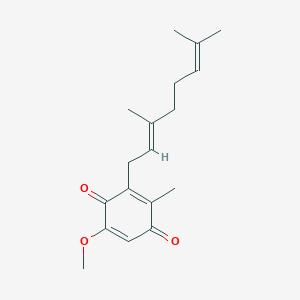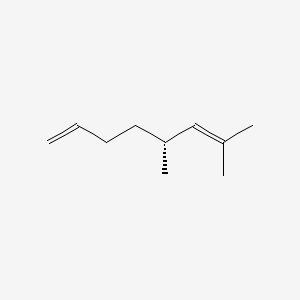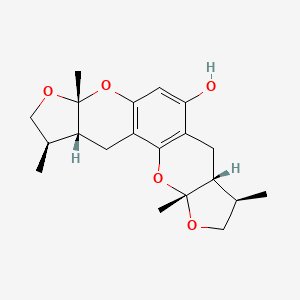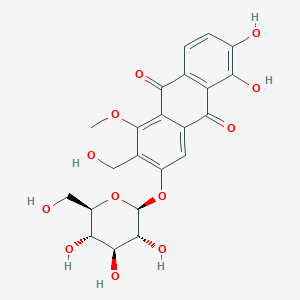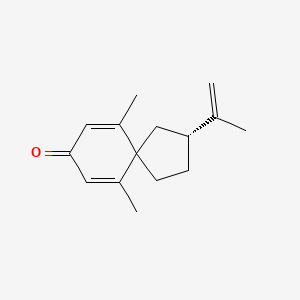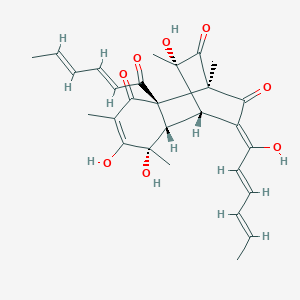
1-(2-Phenylethyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)imidazolidine-2,4,5-trione is an imidazolidinone that is parabanic acid substituted by a 2-phenylethyl group at position 1. It has a role as a metabolite. It derives from a parabanic acid.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism in Reactions
Studies by Zarzyka-Niemiec and Lubczak (2003) focused on the kinetics of the reaction of 1-(2-Phenylethyl)imidazolidine-2,4,5-trione (referred to as parabanic acid) with ethylene oxide and propylene oxide. They provided insights into the rate equation and proposed mechanisms for these reactions, supported by analytical methods and thermodynamic parameters evaluation (Zarzyka-Niemiec & Lubczak, 2003).
Synthesis of Derivatives
Lee et al. (2010) reported the synthesis of various imidazolidinetrione derivatives, including those with imidazolidine-2,4,5-trione rings, highlighting their potential in pharmacological and agrochemical applications (Lee et al., 2010).
Ring-Transformation Reactions
Research by Schläpfer-Dähler and Heimgartner (1993) on the reaction of 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirine in various solvents led to the formation of new compounds, demonstrating the potential for deep-seated skeletal rearrangements in chemical synthesis (Schläpfer-Dähler & Heimgartner, 1993).
Inhibitory Activity in Enzyme Studies
Pejchal et al. (2011) synthesized a series of novel compounds from benzothiazoles containing imidazolidine-2,4,5-trione moieties. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing standard drugs in some cases, highlighting their potential in enzyme inhibition studies (Pejchal et al., 2011).
Biological Testing and Herbicide Development
Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives, exploring their applications in herbicide development and potentially other biological activities (Jung et al., 2003).
Eigenschaften
Produktname |
1-(2-Phenylethyl)imidazolidine-2,4,5-trione |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(2-phenylethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C11H10N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) |
InChI-Schlüssel |
DVYLVCFIZKRPLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



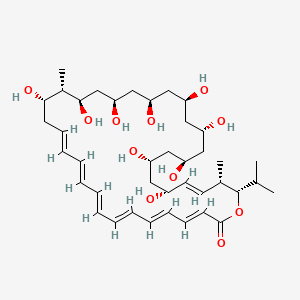
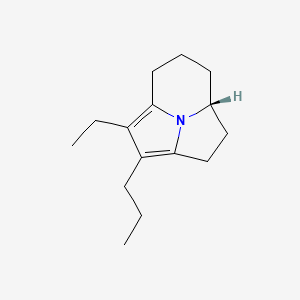
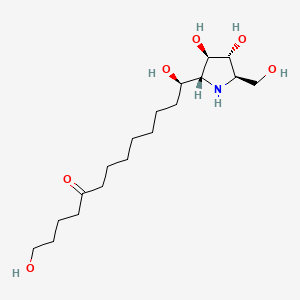
![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)
